1-Methyl-3-indoleacetic acid - 1912-48-7

1-Methyl-3-indoleacetic acid

Catalog Number: EVT-292994
CAS Number: 1912-48-7
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Methyl-3-indoleacetic acid is an indole derivative. Direct and riboflavin- or Rose-Bengal-sensitized photo-oxidation of 1-methyl-3-indoleacetic acid in aqueous buffer (pH 5 or pH 8) containing 10% methanol has been studied.

Molecular Structure Analysis
  • Esterification: The carboxyl group readily undergoes esterification with alcohols in the presence of an acid catalyst, forming esters. []
  • Amidation: The carboxyl group can react with amines to form amides, typically using coupling reagents like T3P (propylphosphonic anhydride). []
  • N-alkylation: The nitrogen atom in the indole ring can undergo alkylation reactions with alkyl halides, expanding the structural diversity of derivatives. [, ]
Applications
  • Synthesis of Bioactive Compounds: Derivatives of indole-3-acetic acid serve as valuable building blocks for synthesizing a wide range of biologically active molecules. For example, they are used in the development of potential anti-cancer agents [], anti-malarial drugs [], and antiviral agents against influenza and Hepatitis C []. They are also explored in synthesizing enzyme inhibitors, including COX-2 inhibitors [, , ], PAI-1 inhibitors [], BACE1 inhibitors [], and GST enzyme inhibitors [].

{2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM)

  • Compound Description: MIAM is a novel indole compound identified as a DNA intercalator and investigated for its anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including S180, K562, MCF-7, HeLa, and HepG2, with selective inhibition observed in HeLa cells [, ]. In vivo studies using S180 mouse models have shown dose-dependent tumor growth inhibition without significant toxicity []. Mechanistically, MIAM induces apoptosis and cell cycle arrest at the G0/G1 phase []. Furthermore, it activates NADPH oxidase 4 (NOX4)/p22phox, Sirtuin3 (SIRT3)/SOD2, and SIRT3/p53/p21Waf1/Cip pathways, highlighting its potential as a promising anticancer agent [].

2-(1-Methyl-1H-indol-3-yl)acetic acid (AT3437)

  • Compound Description: AT3437 serves as a small-molecule ligand for the hepatitis C virus (HCV) full-length NS3 complex, binding to an alternate site []. Although its specific mechanism of action remains unclear, this interaction suggests potential antiviral activity against HCV.

2-[bis(1-Methyl-1H-indol-3-yl)methyl]benzoic acid

  • Compound Description: This compound features two 1-methylindole units linked to a benzoic acid moiety through a central methylene bridge []. Its crystal structure reveals a conformation stabilized by intramolecular C—H⋯O interactions and intermolecular O—H⋯O hydrogen bonds, forming inversion dimers [].

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

  • Compound Description: This chalcone derivative was synthesized via an N-alkylation reaction between (2E)-1-(1H-indol-3-yl)-3-phenyl prop-2-en-1-one and dimethyl sulfate []. Molecular docking studies suggest potential antimalarial activity, specifically targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme []. Despite a lower binding affinity compared to other antimalarial agents, its distinct interactions with amino acid residues within the PfDHFR-TS binding pocket warrant further investigation [].

6-Chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid

  • Compound Description: Synthesized through a novel indole formation strategy involving an alkylation/1,4-addition/elimination/isomerization cascade, this compound exhibits selective cyclooxygenase 2 (COX-2) inhibitory activity []. COX-2 plays a crucial role in inflammation, and selective inhibition holds therapeutic potential for inflammatory disorders.

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate

  • Compound Description: This Lewis acid-base adduct results from the reaction between 1,3,5-triaza-7-phosphaadmantane and 5-bromo-3-(4-methoxybenzylidene)-3-H-indol-1-ium tetrafluoroborate []. Structural characterization was achieved through 1H, 13C, 31P, and 19F 1D-NMR spectroscopy, ESI mass spectrometry, CHN-elemental analysis, and single-crystal X-ray diffraction [].

2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid

  • Compound Description: Crystallographic analysis reveals the indole ring system of this compound forms an 86.9° dihedral angle with the 3-chlorobenzyl ring []. The crystal structure is further stabilized by the formation of inversion dimers interconnected through O—H⋯O hydrogen bonds [].

l-Alkyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ol

  • Compound Description: This compound is synthesized through a modified Bischler-Napieralski reaction involving the treatment of N-[2-(1H-indol-3-yl)ethyl]alkanamide with phosphorus oxychloride under controlled conditions []. Further modifications of this compound lead to various derivatives, including amido carbinols, urea carbinols, and enol ester derivatives [].

4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid (1/1)

  • Compound Description: This co-crystal consists of 4,6-dimethoxypyrimidin-2-amine and 2-(1H-indol-3-yl)acetic acid molecules interacting through N—H⋯O, O—H⋯N, and N—H⋯N hydrogen bonds, forming a supramolecular chain along the c-axis []. Adjacent chains are interconnected by C—H⋯O hydrogen bonds, creating a supramolecular ladder structure [].

5‐[(1H‐indol‐3‐yl)methyl]‐1,3,4‐oxadiazole‐2(3H)‐thione and S-alkylated derivatives

  • Compound Description: These compounds were synthesized from indole-3-acetic acid methyl ester and its 5-methyl-substituted derivative through a multi-step process involving hydrazide formation, condensation with carbon disulfide, and S-alkylation []. These derivatives exhibited protective effects against oxidative stress in both in vitro and in vivo models [].
  • Compound Description: These compounds are formed as products of the acid-catalyzed reaction between 2-methylindole and various nitrosobenzenes []. This reaction highlights the electrophilic nature and oxidative power of nitrogen in activated nitrosobenzenes [].
  • Compound Description: These indole compounds, containing an amino group at positions 4 and 6 of the benzene ring, are synthesized via indolization of the 3-acetylaminophenylhydrazone of ethyl levulinate []. Various derivatives were generated by modifying the amino group at positions 4 and 6 [].

Substituted 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acids and esters

  • Compound Description: These novel compounds represent a class of antiviral agents, particularly against influenza and hepatitis C viruses []. The compounds bear various substituents on the indole and acetic acid moieties, contributing to their antiviral activity [].
  • Compound Description: This crystal structure comprises (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, acetic acid, and water molecules, stabilized by a network of hydrogen bonds []. The indole ring in this structure is essentially planar [].

((((((1H-Indol-3-yl)methylidene)amino)oxy)acetic acid derivatives

  • Compound Description: This class of indole oxime derivatives exhibits potent inhibitory activity against plasminogen activator inhibitor-1 (PAI-1) []. PAI-1 inhibition holds therapeutic potential for fibrinolytic disorders, thrombosis, and cardiovascular diseases [].

16. [2-(3-Oxo-3,4-dihydro-2H-benzo [, ]oxazin-6-carbonyl)-1H-indol-3-yl]acetic Acids

  • Compound Description: These compounds were synthesized as potential COX-2 inhibitors through a series of reactions including an internal Michael addition []. The presence of the indole-3-acetic acid moiety, along with the benzoxazinone ring, likely contributes to their inhibitory activity.

1-Di(1H‐indol‐3‐yl)methyl‐4‐trifluoromethylbenzene (DIM‐Ph‐4‐CF3)

  • Compound Description: Originally designed as a peroxisome proliferator-activated receptor γ (PPARγ) agonist, DIM‐Ph‐4‐CF3 was later found to interact with NR4A1 and exhibit anticancer activity independent of PPARγ []. Although it binds to retinoid X receptor α (RXRα), it does not activate the receptor []. This compound serves as a template for developing RXRα agonists [].
  • Compound Description: These compounds are synthesized via amine-induced rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone and 2-bromo-1-(1-methyl-1H-indol-3-yl)-2-methyl-1-propanone, highlighting the versatility of these bromoketones as synthetic intermediates []. The specific products formed depend on the steric hindrance of the amine used in the reaction [].

2-[(4-Chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole

  • Compound Description: Synthesized via a condensation reaction between indole and 4-chlorobenzaldehyde in glacial acetic acid, this compound features a strong N-- H…O hydrogen bond and exhibits diverse packing motifs, including N—H...π, C—H…π, and C—H...Cl interactions, in its crystal structure [].

2‐[(1H‐indol‐3‐yl)methyl]‐5‐(alkylthio)‐1,3,4‐oxadiazoles

  • Compound Description: This series of compounds was prepared through a multistep synthesis involving the formation of hydrazides from indole-3-acetic acid methyl ester and its 5-methyl derivative, followed by condensation with carbon disulfide and alkylation []. These compounds displayed protective effects against oxidative stress, particularly in models of Friedreich's ataxia [].

5-((1H-Indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and N-Alkyl Derivatives

  • Compound Description: These compounds were synthesized via a triphenylphosphine-catalyzed Knoevenagel condensation reaction between indole-3-carboxaldehydes and Meldrum's acid []. The N-alkyl derivatives were prepared by reacting the parent compounds with alkylating agents in PEG-600 [].

Methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP)

  • Compound Description: Designed as a potential SPECT imaging agent for the translocator protein (TSPO), MBIP incorporates both benzoxazolone and indole moieties, known pharmacophores for TSPO binding []. The 99mTc-labeled MBIP exhibited favorable in vivo pharmacokinetics and biodistribution in mice, supporting its potential as a TSPO imaging agent [].
  • Compound Description: These compounds, bearing an aminoethyl substituent at the 3-position of the indole ring, were synthesized as part of a broader study on indoles, indolenines, and indolines []. The aminoethyl group provides a site for further derivatization, allowing for the exploration of various biological activities.
  • Compound Description: This series of compounds was designed and synthesized as potential inhibitors of the SARS-CoV 3C-like protease, a key enzyme in viral replication []. The incorporation of the indole moiety and variations in the pyrazole and pyrimidine rings aimed to enhance their antiviral potency [].

5-(4-Chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid

  • Compound Description: This compound is a major metabolite of zomepirac sodium, a non-steroidal anti-inflammatory drug (NSAID). Synthesized from ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate through a series of oxidation, bromination, reduction, and saponification reactions, this metabolite showed minimal biological activity compared to its parent compound [].

[4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone

  • Compound Description: A novel synthesis route for this compound was devised using readily available starting materials []. Starting from (4-propylphenyl)phenylmethanone, a series of reactions including bromination, oxidation, Fischer indole cyclization, and others led to the target compound []. The structure was confirmed by IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis [].

(5-Fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid esters

  • Compound Description: An efficient and industrially scalable process for the synthesis of (5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid esters was developed []. These compounds are of interest due to their potential pharmacological properties.
  • Compound Description: This research focuses on developing a stable amorphous form of (5-fluoro-2-methyl-3-quinolin-2-ylmethyl - indol-1-yl) - acetic acid, which could offer advantages in drug formulation and delivery compared to its crystalline counterparts []. This compound is relevant due to its potential as a CRTH2 receptor antagonist, with implications for treating PGD2-mediated conditions [].
  • Compound Description: This study focuses on the development and characterization of a stable amorphous form of (5-methyl-3-quinolin-2-yl-methyl - indol-1-yl) - acetic acid []. This compound is a potential therapeutic agent for conditions mediated by PGD2 action on the CRTH2 receptor []. The amorphous form may offer advantages in terms of solubility and bioavailability compared to crystalline forms.

2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid

  • Compound Description: A novel and environmentally friendly continuous flow synthesis method was developed for 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid []. This method offers several advantages over traditional batch synthesis, including atom economy, high selectivity, and improved safety by controlling a highly energetic intermediate within the flow reactor [].

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: A series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives were synthesized and evaluated for their antibacterial activity []. The compounds were synthesized through a multistep process involving a Grignard reaction, bromination, cyclization, and finally, amide coupling reactions [].
  • Compound Description: These hydrazide derivatives were synthesized from 2-(1H-Indol-3-yl)acetic acid through esterification followed by reaction with hydrazine monohydrate to obtain the key intermediate, 2-(1H-Indol-3-yl)acetohydrazide. This compound was then reacted with various aldehydes and acyl halides to obtain the desired derivatives []. These compounds exhibited promising antibacterial and anti-enzymatic activities [].

(R)-2-{[5-Bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid (T1-T5) derivatives

  • Compound Description: A series of novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid (T1-T5) derivatives were synthesized via electrophilic substitution at the 1-position of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid with various halides []. The starting material was synthesized from 4-bromoaniline via Japp-Klingemann and Fischer indole cyclization reactions []. These compounds are relevant due to their potential as bioactive molecules.

4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives

  • Compound Description: These derivatives were synthesized by reacting 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde, followed by cyclization with 2,4-pentanedione []. Further modifications involved reactions with various halogen-containing reagents, leading to a series of thieno[2,3-b]pyridine derivatives []. These compounds were evaluated for antimicrobial activity and their effects on GST and GSH enzyme activity [].
  • Compound Description: These compounds belong to the dihydroquinoline class and were synthesized as part of a study on non-steroidal anti-inflammatory agents []. They feature a 4-hydroxy-1-methyl-2-oxo-dihydroquinolin-3-yl core, and their tetrazolyl derivatives were synthesized through various transformations and cyclization reactions [].

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one Derivatives

  • Compound Description: These compounds were designed as potent and selective inhibitors of the platelet-derived growth factor-beta receptor (PDGF-betaR) []. Structure-activity relationship studies identified key structural features for optimal activity, including the cyclohexylmethylureido and 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl moieties [].

3‐(1H‐indol‐3‐yl)‐5‐(1H‐indole‐3‐carbonyl)‐4‐hydroxyfuroic Acids

  • Compound Description: These compounds represent a new class of insulin receptor activators, designed by replacing the dihydroxybenzoquinone moiety in an existing insulin sensitizer with a hydroxyfuroic acid []. Their synthesis involves a multistep process and highlights the potential of hydroxyfuroic acid as a scaffold for developing novel insulin sensitizers [].

1-(1H-indol-1-yl)ethanone Derivatives

  • Compound Description: A series of novel 1-(1H-indol-1-yl)ethanone derivatives were synthesized and evaluated for their COX-2 inhibitory activity, as well as their in vivo analgesic and anti-inflammatory properties []. Computational studies were also performed to assess their drug-likeness and binding affinity for the COX-2 enzyme [].

2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-Oxazole Derivatives

  • Compound Description: These novel oxazole derivatives were synthesized from 1-methyl-1H-indazole-3-carboxylic acid via amide formation and subsequent heterocyclization []. The synthesis highlights a versatile approach to access diversely substituted oxazoles, which are important pharmacophores in

Properties

CAS Number

1912-48-7

Product Name

1-Methyl-3-indoleacetic acid

IUPAC Name

2-(1-methylindol-3-yl)acetic acid

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

NAIPEFIYIQFVFC-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)O

Synonyms

(1-Methyl-1H-indol-3-yl)acetic Acid; (1-Methylindol-4-yl)acetic Acid; 1-Methyl-1H-indole-3-acetic Acid; 1-Methylindole-3-acetic Acid; 1-Methylindolyl-3-acetic Acid; 2-(1-Methyl-1H-indol-3-yl)acetic Acid; 2-(1-Methyl-3-indolyl)acetic Acid; 2-(N-Methyl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.